molecular formula C11H10IN3O2S B15132491 Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate

Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate

Cat. No.: B15132491
M. Wt: 375.19 g/mol
InChI Key: BFIDUJQORLCQEL-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate is a synthetic organic compound with a unique structure that combines a pyridine ring, an isothiazole ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate typically involves the reaction of pyridin-2-ylmethanol with 5-iodo-3-methylisothiazol-4-yl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the iodine atom or the carbamate group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of deiodinated or reduced carbamate derivatives.

    Substitution: Formation of substituted isothiazole derivatives.

Scientific Research Applications

Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ylmethyl (5-chloro-3-methylisothiazol-4-yl)carbamate
  • Pyridin-2-ylmethyl (5-bromo-3-methylisothiazol-4-yl)carbamate
  • Pyridin-2-ylmethyl (5-fluoro-3-methylisothiazol-4-yl)carbamate

Uniqueness

Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate is unique due to the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its halogenated analogs. The iodine atom can also serve as a handle for further functionalization, making this compound versatile for various applications.

Properties

Molecular Formula

C11H10IN3O2S

Molecular Weight

375.19 g/mol

IUPAC Name

pyridin-2-ylmethyl N-(5-iodo-3-methyl-1,2-thiazol-4-yl)carbamate

InChI

InChI=1S/C11H10IN3O2S/c1-7-9(10(12)18-15-7)14-11(16)17-6-8-4-2-3-5-13-8/h2-5H,6H2,1H3,(H,14,16)

InChI Key

BFIDUJQORLCQEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1NC(=O)OCC2=CC=CC=N2)I

Origin of Product

United States

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